Unii-62B2FT6RF5
Overview
Description
Unii-62B2FT6RF5 is a compound with the molecular formula C29H26ClFN4O5S . It is also known as Lapatinib metabolite M8 . The molecular weight of this compound is 597.1 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is N - [ [5- [4- [3-chloro-4- [ (3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl]- N - (2-methylsulfonylethyl)hydroxylamine . The InChI and Canonical SMILES for this compound are also available .Physical and Chemical Properties Analysis
This compound has a molecular weight of 597.1 g/mol . It has a XLogP3-AA value of 5.1, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 10 hydrogen bond acceptors . The compound also has 11 rotatable bonds .Scientific Research Applications
Advances in Material Sciences
- Nanoparticle Synthesis : Nanoparticles are crucial in various scientific fields, and their liquid-phase synthesis plays a significant role in material science research (Cushing, Kolesnichenko, & O'Connor, 2004).
Technology and Electronics
- Dual-Band CMOS Front-End : Research in the electronics field has led to the development of dual-band front-ends for wireless LAN applications, highlighting advancements in communication technology (Li, Quintal, & Kenneth, 2004).
Educational Programs for Research Translation
- Translating Research into Innovations : Initiatives like the National Collegiate Inventors and Innovators Alliance focus on converting scientific research into practical innovations, emphasizing the importance of education and training in this process (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Scientific Environments
- Collaborative Computing for Environmental Models : The development of collaborative environments, such as for the Unified Air Pollution Model (UNI-DEM), demonstrates the need for cooperative platforms in large-scale scientific applications (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Satellite and Aerospace Applications
- University Nanosat Program : This program underscores the integration of academic research with aerospace applications, fostering technological advancements and training in satellite development (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Medical and Biomaterials Research
- Protein Interaction with Polymers : Research on the interaction of proteins like tropoelastin with polymers like PTFE highlights significant advancements in biomaterials, crucial for medical applications (Bax, Wang, Li, Maitz, Mckenzie, Bilek, & Weiss, 2011).
Ethical and Social Aspects of Science
- Addressing Social Concerns in Science : The paper by Schuurbiers and Fisher (2009) emphasizes the importance of addressing social and ethical aspects in scientific research, particularly in controversial areas like genomics and nanotechnology (Schuurbiers & Fisher, 2009).
Wireless Communication Technology
- Antennas for WLAN/UNII Applications : Research in antenna design for WLAN and UNII applications reflects the ongoing advancements in wireless communication technology (Singla, Khanna, & Parkash, 2019).
International Collaborative Research
- Joint Institutes for Nuclear Research : Papers on the Joint Institute for Nuclear Research (JINR) illustrate the role of international collaboration in advancing nuclear research and education (Matveev, 2016), (Matveev, 2016).
Data-Intensive Science
- Supporting Data-Intensive Analysis : The importance of supporting data-intensive scientific research through interoperability, integration, and efficient data handling is highlighted in this research (Yao, Rabhi, & Peat, 2014).
Mechanism of Action
Target of Action
Umeclidinium primarily targets the muscarinic subtype 3 (M3) receptors located in the airway smooth muscle . These receptors play a crucial role in controlling the airway through the parasympathetic nervous system .
Mode of Action
Umeclidinium is a long-acting muscarinic antagonist (LAMA) . It interacts with its targets by blocking the M3 muscarinic receptor, which inhibits the binding of acetylcholine . This action prevents bronchoconstriction, thereby opening up the airways .
Biochemical Pathways
The primary biochemical pathway affected by Umeclidinium involves the inhibition of acetylcholine binding to the M3 muscarinic receptors . This action leads to bronchodilation, which is the widening of the bronchi and bronchioles, reducing resistance in the respiratory airway and increasing airflow to the lungs .
Result of Action
The result of Umeclidinium’s action is the long-term maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD) . By preventing bronchoconstriction, Umeclidinium helps to improve the airflow in the lungs, reducing the symptoms of COPD .
Biochemical Analysis
Biochemical Properties
Unii-62B2FT6RF5 is a complex used in human metabolism of lapatinib, which is a dual kinase inhibitor
Cellular Effects
Preliminary research suggests that it may have potential therapeutic applications
Molecular Mechanism
It is known that it is involved in the human metabolism of lapatinib, a dual kinase inhibitor
Properties
IUPAC Name |
N-[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl]-N-(2-methylsulfonylethyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O5S/c1-41(37,38)12-11-35(36)16-23-7-10-27(40-23)20-5-8-26-24(14-20)29(33-18-32-26)34-22-6-9-28(25(30)15-22)39-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,36H,11-12,16-17H2,1H3,(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGSOXVHSRJVIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360431-86-2 | |
Record name | 4-Quinazolinamine, N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-((hydroxy(2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360431862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-QUINAZOLINAMINE, N-(3-CHLORO-4-((3-FLUOROPHENYL)METHOXY)PHENYL)-6-(5-((HYDROXY(2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)-2-FURANYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62B2FT6RF5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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